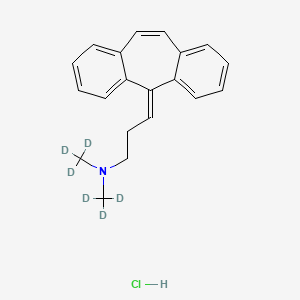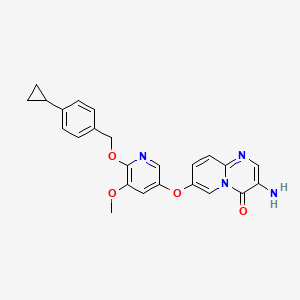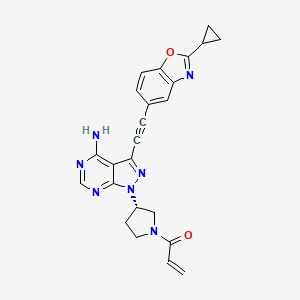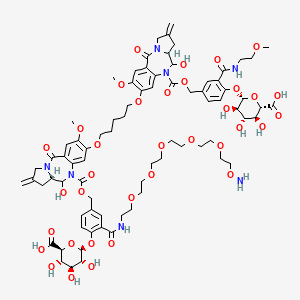
Thymus Factor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymus Factor, also known as thymic factor, is a biologically active peptide derived from the thymus gland. It plays a crucial role in the development and differentiation of T lymphocytes, which are essential for the adaptive immune response.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of thymus factor involves the isolation and purification of thymic peptides from thymus tissue. This process typically includes homogenization of the thymus tissue, followed by extraction using various solvents and purification techniques such as chromatography. The synthetic route may also involve the chemical synthesis of the peptide using solid-phase peptide synthesis (SPPS) methods.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The thymus tissue is sourced from animals, and the peptides are extracted using a combination of solvent extraction and chromatographic techniques. The purified peptides are then formulated into pharmaceutical preparations for clinical use.
化学反応の分析
Types of Reactions: Thymus factor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the peptide to enhance its stability and bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds in the peptide.
Substitution: Substitution reactions involve the replacement of specific amino acid residues with other amino acids to modify the peptide’s properties.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioactivity, and therapeutic potential.
科学的研究の応用
Thymus factor has a wide range of scientific research applications, including:
Chemistry: this compound is used in the study of peptide chemistry and the development of peptide-based drugs.
Biology: It is crucial for understanding the development and function of the immune system, particularly T cell maturation and differentiation.
Medicine: this compound has therapeutic potential in treating immune-related disorders, such as immunodeficiency diseases and autoimmune conditions. It is also being investigated for its role in cancer immunotherapy.
Industry: this compound is used in the production of immunomodulatory drugs and supplements that enhance immune function.
作用機序
Thymus factor can be compared with other thymic peptides such as thymosin alpha 1 and thymopoietin. While all these peptides play roles in T cell development, this compound is unique in its specific interactions and signaling pathways. Thymosin alpha 1, for example, is known for its immunomodulatory effects and is used clinically to enhance immune function in various conditions. Thymopoietin, on the other hand, is involved in the differentiation of T cells and the regulation of immune responses.
類似化合物との比較
- Thymosin alpha 1
- Thymopoietin
- Thymulin
Each of these compounds has distinct properties and applications, making thymus factor a unique and valuable peptide in the field of immunology.
特性
分子式 |
C33H57N13O15 |
|---|---|
分子量 |
875.9 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H57N13O15/c1-15(41-28(55)16(35)5-7-22(36)49)27(54)43-17(4-2-3-9-34)30(57)46-21(14-48)32(59)44-18(6-8-23(37)50)29(56)40-11-25(52)39-12-26(53)42-20(13-47)31(58)45-19(33(60)61)10-24(38)51/h15-21,47-48H,2-14,34-35H2,1H3,(H2,36,49)(H2,37,50)(H2,38,51)(H,39,52)(H,40,56)(H,41,55)(H,42,53)(H,43,54)(H,44,59)(H,45,58)(H,46,57)(H,60,61)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChIキー |
WCVZSNKVWPKKQQ-BPSSIEEOSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


